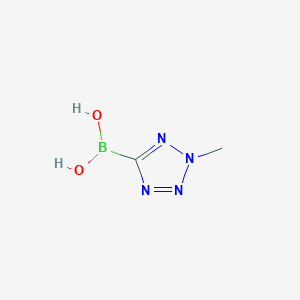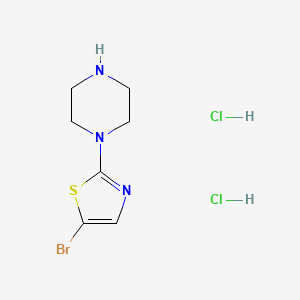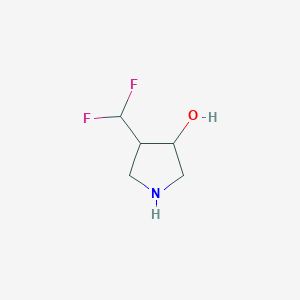
4-(Difluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyrrolidin-3-ol typically involves the introduction of a difluoromethyl group to a pyrrolidine ring. One common method includes the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or convert the hydroxyl group to a different functional group.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar ring structure but without the difluoromethyl and hydroxyl groups.
Difluoromethylpyrrolidine: A compound with a difluoromethyl group but lacking the hydroxyl group.
Pyrrolidin-3-ol: A compound with a hydroxyl group but without the difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)pyrrolidin-3-ol is unique due to the presence of both the difluoromethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9F2NO |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-1-8-2-4(3)9/h3-5,8-9H,1-2H2 |
Clave InChI |
DEEKHWQPVDFTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
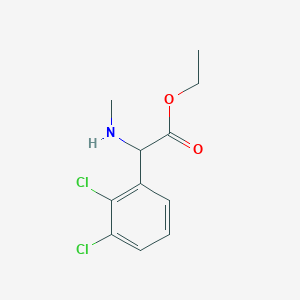
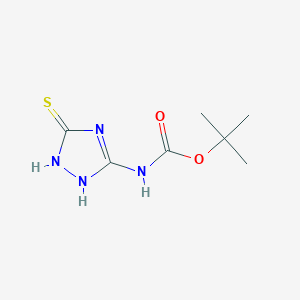
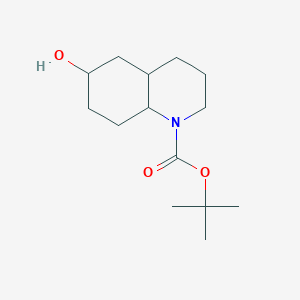
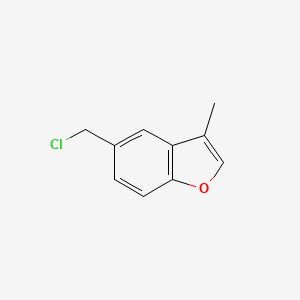
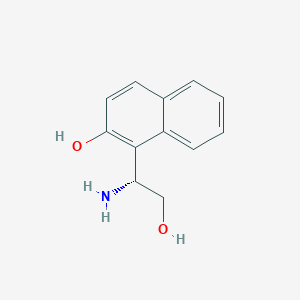

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)

![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
